3-Fluoro-4-(trifluoromethoxy)benzoic acid
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Overview
Description
3-Fluoro-4-(trifluoromethoxy)benzoic acid is an organic compound with the molecular formula C8H4F4O3. It is a derivative of benzoic acid, where the hydrogen atoms at positions 3 and 4 on the benzene ring are replaced by a fluorine atom and a trifluoromethoxy group, respectively. This compound is known for its unique chemical properties and is used in various scientific research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst . The reaction conditions usually include a base such as potassium carbonate and a solvent like toluene or ethanol.
Industrial Production Methods
Industrial production of 3-Fluoro-4-(trifluoromethoxy)benzoic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through crystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-4-(trifluoromethoxy)benzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The fluorine and trifluoromethoxy groups can be substituted with other functional groups under specific conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium hydride or potassium tert-butoxide in solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoic acid derivatives, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
3-Fluoro-4-(trifluoromethoxy)benzoic acid has a wide range of applications in scientific research:
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Industry: It is used in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-Fluoro-4-(trifluoromethoxy)benzoic acid involves its interaction with specific molecular targets and pathways. The compound can chelate with metal centers, leading to the formation of organometallic complexes with unique magnetic and electronic properties . Additionally, it can modulate the activity of certain enzymes and receptors, influencing various biochemical processes.
Comparison with Similar Compounds
Similar Compounds
3-Fluoro-4-(trifluoromethyl)benzoic acid: Similar in structure but with a trifluoromethyl group instead of a trifluoromethoxy group.
4-(Trifluoromethyl)benzoic acid: Lacks the fluorine atom at position 3.
3-(Trifluoromethyl)benzoic acid: Similar but with the trifluoromethyl group at position 3 instead of 4.
Uniqueness
3-Fluoro-4-(trifluoromethoxy)benzoic acid is unique due to the presence of both fluorine and trifluoromethoxy groups, which impart distinct electronic and steric properties. These features make it a valuable compound in the synthesis of complex molecules and in various research applications .
Properties
IUPAC Name |
3-fluoro-4-(trifluoromethoxy)benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F4O3/c9-5-3-4(7(13)14)1-2-6(5)15-8(10,11)12/h1-3H,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIBFTHWKVKHHMA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)F)OC(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F4O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30382604 |
Source
|
Record name | 3-Fluoro-4-(trifluoromethoxy)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30382604 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.11 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
886498-89-1 |
Source
|
Record name | 3-Fluoro-4-(trifluoromethoxy)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30382604 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Fluoro-4-(trifluoromethoxy)benzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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